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Compound of Interest

Compound Name: Deethylindanomycin

Cat. No.: B10782816 Get Quote

Executive Summary & Compound Architecture
16-Deethylindanomycin is a structural analogue of the ionophore Indanomycin (X-14547A).

Both compounds belong to the rare class of pyrroloketoindanes, characterized by a unique

hybrid structure comprising a pyrrole moiety, a polyketide backbone containing a

tetrahydropyran ring, and a terminal indane ring system.

Therapeutic Utility: Coccidiostat, antibiotic (Gram-positive), and potential growth promoter.[1]

Biosynthetic Class: Type I Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase

(NRPS) hybrid.[1]

Key Structural Distinction: Indanomycin contains an ethyl group at the C-16 position (derived

from ethylmalonyl-CoA).[1] In 16-Deethylindanomycin, this group is absent (typically

replaced by a methyl group or hydrogen), indicating a variation in the acyltransferase (AT)

domain specificity or precursor availability during the PKS assembly phase.[1]

The Biosynthetic Gene Cluster (BGC)
The reference pathway for this class is the Indanomycin (idm) cluster from Streptomyces

antibioticus NRRL 8167.[2][3] The production of 16-Deethylindanomycin by Streptomyces

setonii follows an identical logic but diverges at the specific elongation module responsible for

incorporating the C-16 side chain.
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Core Enzymatic Machinery
The idm cluster spans approximately 80 kb and encodes a 10-module assembly line.

Gene Protein Function Role in Pathway

idmJ
Proline Adenylation (A)

Domain

Activates L-Proline (Starter

Unit).[1]

idmK Peptidyl Carrier Protein (PCP)
Tethers the activated prolyl

unit.

idmI PCP Dehydrogenase
Oxidizes Prolyl-S-PCP to

Pyrrolyl-S-PCP (Primer).[1]

idmL - idmP Type I Polyketide Synthases
Five giant ORFs encoding 10

extension modules.[1]

idmH Cyclase / Isomerase
Catalyzes the formation of the

indane/tetrahydropyran rings.

idmA Type II Thioesterase (TE)
Editing enzyme; restores

stalled PKS modules.

idmB Acyl-CoA Carboxylase

Supplies carboxylated

precursors (e.g., Ethylmalonyl-

CoA).[1]

Precursor Incorporation Logic
Isotope labeling studies of Indanomycin confirm the following building blocks:

Starter: 1 × L-Proline (forms the pyrrole head).[1]

Extenders:

6 × Malonyl-CoA (Acetate units).[1][4]

2 × Methylmalonyl-CoA (Propionate units).[1]

2 × Ethylmalonyl-CoA (Butyrate units).[1]
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The "Deethyl" Divergence: The biosynthesis of 16-Deethylindanomycin implies the

substitution of one Ethylmalonyl-CoA unit (specifically the one at C-16) with a Methylmalonyl-

CoA (yielding a methyl) or Malonyl-CoA (yielding a proton).[1] This is controlled by the

substrate specificity of the Acyltransferase (AT) domain in the corresponding PKS module.

Detailed Biosynthetic Pathway[5]
Phase 1: Pyrrole Primer Formation (NRPS Module)
Unlike typical PKS pathways that start with Acetyl-CoA or Propionyl-CoA, this pathway initiates

with an amino acid.[1]

Activation: The A-domain (IdmJ) selects L-Proline and activates it as Prolyl-AMP.[1]

Loading: The activated proline is transferred to the sulfhydryl group of the PCP domain

(IdmK).

Oxidation: The flavin-dependent dehydrogenase (IdmI) oxidizes the Prolyl-S-PCP to a

Pyrrolyl-S-PCP thioester.[1] This oxidized species serves as the electrophilic starter unit for

the PKS assembly line.

Phase 2: Polyketide Elongation (PKS Modules 1-10)
The pyrrole primer is passed to the Ketosynthase (KS) domain of Module 1 (encoded by IdmL).

The chain is extended through 10 condensation cycles.

Modules 1-10: Distributed across genes idmL, idmM, idmN, idmO, idmP.[1]

Critical Step (C-16 Ethyl Group): In Indanomycin, a specific module (inferred as Module 4 or

5 based on structure) possesses an AT domain with a "hydrophobic pocket" expanded to

accommodate Ethylmalonyl-CoA.[1]

In 16-Deethylindanomycin biosynthesis: This specific AT domain restricts substrate

access to Methylmalonyl-CoA or Malonyl-CoA, or the producer strain lacks the ccr

(crotonyl-CoA reductase) machinery required to generate the ethylmalonyl-CoA pool.[1]

Phase 3: Termination and Cyclization
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The termination of this pathway is atypical. It lacks a canonical terminal Thioesterase (TE)

domain.[2]

Release: The full-length polyketide chain is likely released via a reductive or spontaneous

mechanism, or mediated by the discrete enzyme IdmH.

Indane Ring Formation: The formation of the indane ring (a carbocycle) is the hallmark of this

family.

Mechanism: An intramolecular Diels-Alder or Michael-type cyclization.[1]

Role of IdmH: Deletion of idmH in S. antibioticus abolishes Indanomycin production and

accumulates a linear tetraene, proving IdmH is the cyclase responsible for the final ring

closure.

Pathway Visualization
The following diagram illustrates the hybrid NRPS/PKS assembly line, highlighting the critical

divergence point for Deethylindanomycin.
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Precursor Pool Phase 1: Pyrrole Primer Phase 2: Polyketide Elongation

Phase 3: Cyclization
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Caption: Modular logic of the Indanomycin/Deethylindanomycin pathway. The hexagonal

node represents the critical AT-domain "gatekeeper" determining the C-16 substituent.

Experimental Protocols for Pathway Analysis
Isolation of the Gene Cluster (Cosmid Library
Screening)
To verify the pathway or engineer the "deethyl" variant in a new host, the cluster must be

captured.

Genomic DNA Extraction: Isolate HMW DNA from Streptomyces setonii or S. antibioticus.[1]

Library Construction: Construct a cosmid or BAC library (e.g., pOJ446 vector).[1]
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Probe Design: Use degenerate primers targeting the KS domains (Ketosynthase) or the

specific IdmJ (Proline Adenylation) gene.

Primer Hint: Design primers against the conserved core of Type I PKS KS domains but

filter for those adjacent to NRPS sequences.

Screening: Hybridize library with probes. Sequence positive clones to assemble the ~80kb

contig.

Confirmation of "Deethyl" Mechanism (Precursor
Feeding)
To confirm that the difference lies in precursor selection rather than post-PKS modification:

Culture: Grow S. antibioticus (Indanomycin producer) and S. setonii (Deethyl producer) in

defined minimal media.

Feeding: Supplement S. antibioticus media with [1-13C]-Propionate (precursor to

Methylmalonyl-CoA) and limit Butyrate (Ethylmalonyl-CoA source).[1]

Analysis: Extract fermentation broth with Ethyl Acetate. Analyze via LC-MS/MS.

Result Interpretation:

If S. antibioticus begins producing 16-Deethylindanomycin under high Methylmalonyl-

CoA / low Ethylmalonyl-CoA conditions, the AT domain has relaxed specificity.[1]

If production remains exclusively Indanomycin, the AT domain is strictly specific for

Ethylmalonyl-CoA, and S. setonii possesses a genetically distinct AT domain.[1]

In Vitro Characterization of IdmH (Cyclase)
Validating the cyclase is critical for generating the bioactive ring system.

Cloning: PCR amplify idmH and clone into an expression vector (e.g., pET28a) with an N-

terminal His-tag.[1]
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Expression: Transform into E. coli BL21(DE3). Induce with IPTG at 16°C (low temperature

prevents inclusion bodies).[1]

Purification: Ni-NTA affinity chromatography.[1]

Assay: Incubate purified IdmH with the linear tetraene intermediate (isolated from an ΔidmH

mutant). Monitor the disappearance of the tetraene peak (UV 300-400 nm) and appearance

of the cyclized product (LC-MS).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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